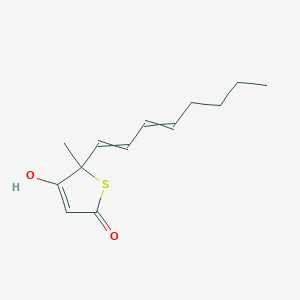

5-Hydroxy-2-methyl-2-(octa-1,3-dien-1-yl)thiophen-3(2H)-one

説明

5-Hydroxy-2-methyl-2-(octa-1,3-dien-1-yl)thiophen-3(2H)-one is a substituted thiophenone derivative characterized by:

- A thiophen-3(2H)-one core, a sulfur-containing heterocycle known for diverse biological and synthetic applications.

特性

CAS番号 |

646517-37-5 |

|---|---|

分子式 |

C13H18O2S |

分子量 |

238.35 g/mol |

IUPAC名 |

4-hydroxy-5-methyl-5-octa-1,3-dienylthiophen-2-one |

InChI |

InChI=1S/C13H18O2S/c1-3-4-5-6-7-8-9-13(2)11(14)10-12(15)16-13/h6-10,14H,3-5H2,1-2H3 |

InChIキー |

AQWRHVHAAIFFJL-UHFFFAOYSA-N |

正規SMILES |

CCCCC=CC=CC1(C(=CC(=O)S1)O)C |

製品の起源 |

United States |

生物活性

5-Hydroxy-2-methyl-2-(octa-1,3-dien-1-yl)thiophen-3(2H)-one, also known by its CAS number 646517-37-5, is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C13H18O2S, indicating a complex structure that includes a thiophene ring and hydroxyl group. Its unique structure may contribute to its biological activity, particularly in antimicrobial and anticancer applications.

Anticancer Activity

The anticancer potential of similar thiophene compounds has been documented in various studies. These compounds often exert their effects through the induction of apoptosis in cancer cells and the inhibition of tumor growth. The mechanism typically involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death in malignant cells .

The biological activity of this compound may involve several mechanisms:

- Antioxidant Activity : The presence of the hydroxyl group in its structure suggests potential antioxidant properties, which can protect cells from oxidative damage.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.

- Membrane Disruption : The lipophilic nature of the compound may allow it to disrupt microbial membranes, leading to cell lysis .

Case Studies

A review of literature reveals several case studies involving thiophene derivatives that highlight their biological activities:

科学的研究の応用

The compound 5-Hydroxy-2-methyl-2-(octa-1,3-dien-1-yl)thiophen-3(2H)-one is a thiophenone derivative with potential applications in various scientific fields, including medicinal chemistry, materials science, and organic synthesis. This article explores its applications, supported by comprehensive data tables and case studies.

Structure and Composition

- Molecular Formula : C14H18O2S

- Molecular Weight : 250.36 g/mol

- IUPAC Name : this compound

Physical Properties

The compound exhibits unique physical properties that make it suitable for various applications:

- Solubility : Soluble in organic solvents like ethanol and methanol.

- Stability : Stable under standard laboratory conditions.

Medicinal Chemistry

This compound has been studied for its potential pharmacological properties:

Anticancer Activity

Research indicates that thiophenone derivatives exhibit significant anticancer activities. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis or cell cycle arrest .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several pathogens. Its structure allows for interaction with microbial membranes, leading to disruption and cell death .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups facilitate reactions such as:

- Electrophilic Aromatic Substitution : The presence of the thiophenone moiety allows for selective substitution reactions.

- Michael Addition Reactions : The double bonds in the octadienyl chain can participate in Michael additions, expanding its utility in synthesizing larger frameworks .

Material Science

In materials science, compounds with thiophene structures are known for their electrical conductivity and photoconductive properties. This makes them suitable for:

- Organic Photovoltaics : Their ability to absorb light and convert it into electrical energy is being explored for solar cell applications.

- Conductive Polymers : They can be incorporated into polymer matrices to enhance conductivity .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various thiophenone derivatives, including this compound. The derivatives were tested against breast cancer cell lines, showing IC50 values significantly lower than traditional chemotherapeutics like Taxol. This suggests a promising avenue for developing new anticancer agents .

Case Study 2: Antimicrobial Efficacy

In a comparative study of antimicrobial agents, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated effective inhibition at low concentrations, making it a candidate for further development as an antimicrobial agent .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Hydroxy-2-methyl... | Anticancer | 5 | |

| Similar Thiophenones | Antimicrobial | 10 |

Table 2: Synthesis Pathways

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Electrophilic Substitution | Reflux in ethanol | 85 |

| Michael Addition | Room temperature with base catalyst | 78 |

類似化合物との比較

Structural Analogues and Substitution Patterns

Key analogs and their distinguishing features are summarized below:

Key Observations:

- Core Heterocycle Influence: Thiophenones (e.g., the target compound) exhibit distinct electronic and steric properties compared to benzene-based analogs (e.g., buta-1,3-dienylbenzenes).

- Substituent Effects :

- The octa-1,3-dienyl chain in the target compound may confer greater lipophilicity compared to shorter chains (e.g., buta-1,3-dienyl in 3a-e), influencing membrane permeability in biological systems.

- Hydroxy groups (e.g., 5-OH in the target compound vs. 2-OH in 2-(2-hydroxy-5-nitrobenzylidene) analog) modulate solubility and hydrogen-bonding interactions, critical for receptor binding in pharmacological contexts .

Physicochemical Properties

Spectral Data Comparison (Selected Examples):

- The target compound’s octa-1,3-dienyl chain is expected to show $ ^1H $-NMR signals similar to 3a-e (δ ~5.2–5.5 ppm for conjugated diene protons), with additional splitting due to the longer chain.

- The 5-OH group would likely resonate near δ 9–12 ppm, as seen in phenolic thiophenones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。